1-(4-Trifluoromethylphenyl)ethylamine

Übersicht

Beschreibung

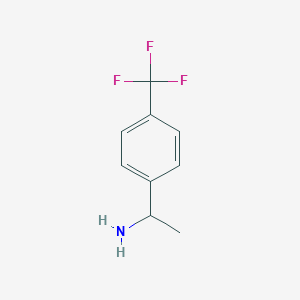

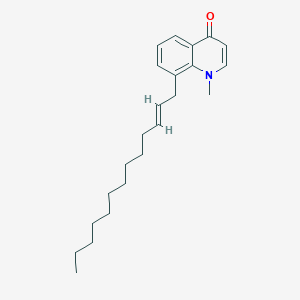

1-(4-Trifluoromethylphenyl)ethylamine is a chemical compound with the empirical formula C9H10F3N . It is used in the synthesis of chiral amines, which are building blocks for drugs and pharmaceuticals .

Synthesis Analysis

The synthesis of 1-(4-Trifluoromethylphenyl)ethylamine involves the use of ω-transaminases (ω-TAs), which play a pivotal role in the synthesis of chiral amines . A ω-TA from a marine bacterium was used to synthesize this fluorine chiral amine from a bulky ketone . The reaction conditions were optimized, showing that isopropylamine concentrations above 75 mM had an inhibitory effect on the enzyme . Dimethyl sulfoxide (DMSO) was found to produce the highest enzyme activity .Molecular Structure Analysis

The molecular formula of 1-(4-Trifluoromethylphenyl)ethylamine is C9H10F3N . Its average mass is 189.178 Da and its monoisotopic mass is 189.076538 Da .Chemical Reactions Analysis

The chemical reaction involving 1-(4-Trifluoromethylphenyl)ethylamine is a transamination process . The reaction reached equilibrium after 18 hours at 30% of conversion . An in situ product removal (ISPR) approach using an aqueous organic two-phase system was tested to mitigate product inhibition .Physical And Chemical Properties Analysis

1-(4-Trifluoromethylphenyl)ethylamine is a solid compound . Its molecular weight is 189.18 .Wissenschaftliche Forschungsanwendungen

Asymmetric Bioreduction

1-(4-(Trifluoromethyl)phenyl)ethanamine is used in the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol . This process is carried out by recombinant Escherichia coli cells with excellent enantioselectivity . The process is scalable and has potential in application .

Polar Organic Solvent-Aqueous System

The compound is used in the establishment of an effective polar organic solvent-aqueous medium for improving the catalytic efficiency of the ®-1-[4-(trifluoromethyl)phenyl]ethanol production by recombinant E. coli cells . Several polar organic solvents were tried and added into the reaction buffer at a volume fraction of 5% .

Pharmaceutical Intermediate

®-1-[4-(Trifluoromethyl)phenyl]ethanol, which is derived from 1-(4-(Trifluoromethyl)phenyl)ethanamine, is a crucial enantiomerically enriched intermediate for the production of AD101 (SCH-350581), a chemokine CCR5 antagonist widely used in AIDS patients to inhibit the replication of HIV-1 via blockade of its entry into cells .

Lipase-Catalyzed Transesterification

1-(4-(Trifluoromethyl)phenyl)ethanamine is used in the kinetic resolution of its ethanol enantiomers through lipase-catalyzed transesterification in organic solvents . Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .

Process Optimization

The compound is used in the process optimization for kinetic resolution of its ethanol enantiomers by lipase-catalyzed transesterification in organic phase . Response surface methodology was introduced as the tool for process optimization and the optimized conditions were obtained .

Efficient Kinetic Resolution Process

1-(4-(Trifluoromethyl)phenyl)ethanamine is used in an efficient kinetic resolution process . The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg and time of 104 min, show that its ethanol enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, which indicates an efficient kinetic resolution process .

Wirkmechanismus

Target of Action

It’s known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Mode of Action

Studies have shown that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . In this process, Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .

Biochemical Pathways

It’s known that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . This process involves the kinetic resolution of enantiomers, which is a significant process in the chemical and pharmaceutical fields .

Pharmacokinetics

It’s known that similar compounds can be stored in an inert atmosphere at 2-8°c .

Result of Action

It’s known that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . This process results in the kinetic resolution of enantiomers, which is a significant process in the chemical and pharmaceutical fields .

Action Environment

The action of 1-(4-(Trifluoromethyl)phenyl)ethanamine can be influenced by environmental factors such as temperature, enzyme dosage, substrate ratio, and time . For instance, the transesterification process was optimized under conditions involving a temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMZDWPMXGQNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382091 | |

| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Trifluoromethylphenyl)ethylamine | |

CAS RN |

15996-84-6 | |

| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine challenging using traditional chemical methods?

A1: The synthesis of chiral bulky amines, like (S)-1-(4-Trifluoromethylphenyl)ethylamine, poses a significant challenge for traditional chemical methods. These methods often struggle to achieve high enantioselectivity, meaning they produce a mixture of both enantiomers (mirror image molecules) rather than predominantly the desired (S)-enantiomer. This lack of selectivity can be problematic, especially in pharmaceutical applications where the different enantiomers can exhibit different biological activities.

Q2: How does the research paper address this challenge using ω-transaminase?

A2: The research demonstrates a promising biocatalytic approach to synthesize (S)-1-(4-Trifluoromethylphenyl)ethylamine using an ω-transaminase (ω-TA) enzyme []. ω-TAs offer a significant advantage over traditional methods as they can catalyze the synthesis of chiral amines with high enantioselectivity. The researchers specifically used a ω-TA (TR8) isolated from a marine bacterium, highlighting the potential of exploring diverse biological sources for novel biocatalysts.

Q3: What strategies were employed to optimize the biocatalytic process?

A3: The researchers investigated various factors to optimize the biocatalytic process. They identified that isopropylamine concentrations above 75 mM inhibit the enzyme []. Additionally, they found that incorporating 25-30% (v/v) dimethyl sulfoxide (DMSO) as a co-solvent enhances enzyme activity []. To further improve the yield, they explored an in situ product removal (ISPR) approach using a two-phase system with n-hexadecane. This system helps mitigate product inhibition, although it initially reduced enzyme activity due to substrate partitioning into the organic phase. To overcome this, DMSO was strategically added to enhance substrate mass transfer while maintaining the benefits of the ISPR system [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)

![Dibenzo[a,o]perylene](/img/structure/B92097.png)